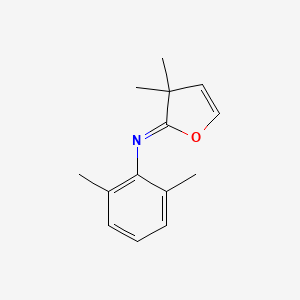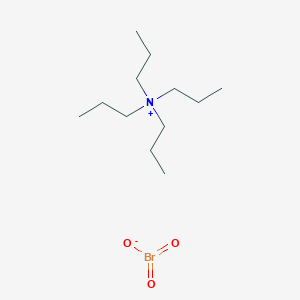
1-Propanaminium, N,N,N-tripropyl-, bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-tripropyl-, bromate: is a quaternary ammonium compound. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of charged species across different phases. This compound is known for its environmental compatibility, ease of handling, non-corrosive nature, and reusability, making it suitable for various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, bromate can be synthesized through the quaternization of tripropylamine with 1-bromopropane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, bromate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate or sodium chloride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various brominated organic compounds, while reduction can produce amines or other reduced species .
Scientific Research Applications
1-Propanaminium, N,N,N-tripropyl-, bromate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, aiding in the formation of complex organic molecules.
Biology: This compound is utilized in biochemical assays and studies involving membrane transport and ion exchange.
Mechanism of Action
The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, bromate exerts its effects involves its ability to facilitate the transfer of charged species across different phases. This is achieved through the formation of ion pairs with the charged species, allowing them to move from one phase to another. The molecular targets and pathways involved include interactions with various anions and cations, enabling efficient phase transfer and catalysis .
Comparison with Similar Compounds
- Tetrapropylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Comparison: 1-Propanaminium, N,N,N-tripropyl-, bromate is unique in its specific alkyl chain length and bromate anion, which confer distinct properties compared to other quaternary ammonium compounds. Its environmental compatibility, ease of handling, and reusability make it particularly advantageous for certain applications in organic synthesis and industrial processes .
Properties
CAS No. |
756528-49-1 |
|---|---|
Molecular Formula |
C12H28BrNO3 |
Molecular Weight |
314.26 g/mol |
IUPAC Name |
tetrapropylazanium;bromate |
InChI |
InChI=1S/C12H28N.BrHO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI Key |
FGLJZXZMIWNYGO-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]Br(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
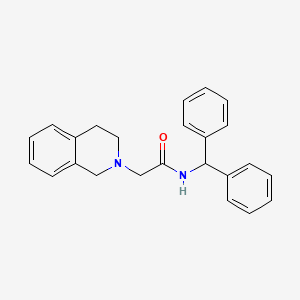
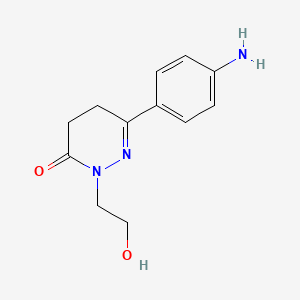
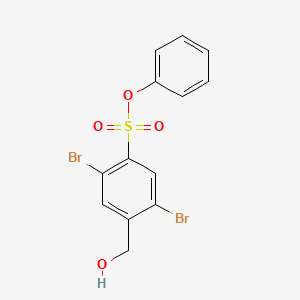
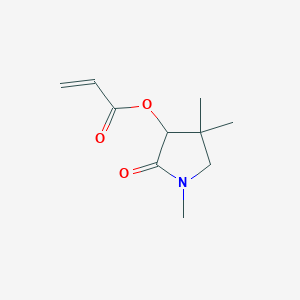
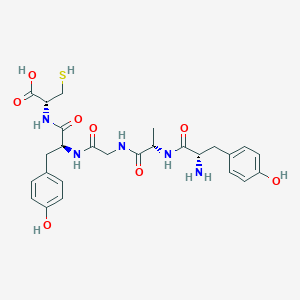
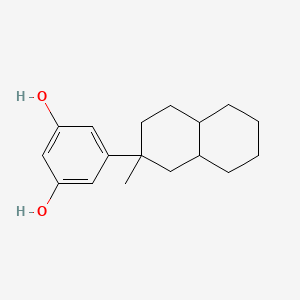
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
boranyl](/img/structure/B14215959.png)
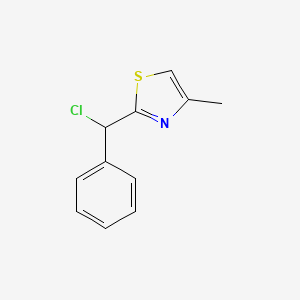
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
